molecular formula C12H13FN2O3 B2735325 Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate CAS No. 66053-11-0

Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate

Cat. No.: B2735325
CAS No.: 66053-11-0
M. Wt: 252.24 g/mol
InChI Key: AHDAIEQPUJLDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-fluorophenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . It may also interact with DNA and proteins, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties

Properties

CAS No.

66053-11-0

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C12H13FN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3

InChI Key

AHDAIEQPUJLDNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.